Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC18090142
Molecular Formula: C14H16F3NO3
Molecular Weight: 303.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16F3NO3 |
|---|---|
| Molecular Weight | 303.28 g/mol |
| IUPAC Name | benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H16F3NO3/c15-14(16,17)12-8-11(19)6-7-18(12)13(20)21-9-10-4-2-1-3-5-10/h1-5,11-12,19H,6-9H2 |
| Standard InChI Key | NSRYBKKCIAXQKZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C(CC1O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate belongs to the piperidine family, characterized by a six-membered nitrogen-containing ring. The substituents at the 2- and 4-positions introduce steric and electronic effects that influence its reactivity and interaction with biological targets. The trifluoromethyl group () enhances lipophilicity and metabolic stability, while the hydroxyl group () provides a site for hydrogen bonding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.28 g/mol |
| IUPAC Name | Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate |
| Canonical SMILES | C1CN(C(CC1O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
| InChIKey | NSRYBKKCIAXQKZ-UHFFFAOYSA-N |
| PubChem CID | 73235496 |
The stereochemistry of the compound remains unspecified in available literature, though its (2R,4S)-configured analog demonstrates distinct biological activity.
Spectroscopic Characterization
Structural confirmation typically employs nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. The electron-withdrawing trifluoromethyl group produces distinct -NMR signals, while the benzyl ester contributes characteristic aromatic proton resonances in -NMR.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate involves sequential functionalization of the piperidine core. Key steps include:
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Ring Formation: Construction of the piperidine backbone via cyclization reactions.
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Trifluoromethylation: Introduction of the group at the 2-position using trifluoromethylating agents.
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Hydroxylation: Installation of the hydroxyl group at the 4-position through oxidation or hydroxylation reactions.
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Benzylation: Esterification with benzyl chloroformate to introduce the carboxylate group.
Biocatalytic methods have emerged as sustainable alternatives to traditional metal-catalyzed approaches, reducing reliance on iridium-based catalysts and improving enantioselectivity.
Table 2: Comparison of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Traditional Alkylation | High yield | Requires harsh conditions |
| Biocatalysis | Eco-friendly, stereoselective | Longer reaction times |
| Suzuki–Miyaura Coupling | Mild conditions | Limited to specific substrates |
Reaction parameters such as solvent polarity, temperature, and catalyst loading are critical for optimizing yield and purity.
Applications in Medicinal Chemistry
Drug Design and Development
The trifluoromethyl group’s electron-withdrawing nature and metabolic stability make this compound a promising scaffold for central nervous system (CNS) therapeutics. Piperidine derivatives are known to interact with neurotransmitter receptors, including dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders.
Analytical and Characterization Techniques
Stability Profiling
The compound exhibits stability under standard storage conditions (-20°C in inert atmospheres). Degradation pathways include hydrolysis of the ester bond and oxidation of the hydroxyl group, necessitating protective measures during handling.
Structural Analogs and Functional Implications
Stereochemical Variants
The (2R,4S)-configured isomer demonstrates enhanced receptor binding affinity compared to the racemic mixture, underscoring the importance of stereochemistry in bioactivity.
Substituent Position Effects
Comparisons with the 4-(trifluoromethyl) analog (CAS: 946504-83-2) reveal stark differences in biological behavior. The 2-substituted derivative exhibits greater metabolic stability, while the 4-substituted isomer shows preliminary activity in neurotransmitter modulation.
Table 4: Structural and Functional Comparison
| Compound | Substituent Position | Key Application |
|---|---|---|
| Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate | 2-CF, 4-OH | Drug design, CNS therapeutics |
| Benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate | 2-CF, 4-OH | Enantioselective receptor binding |
| Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | 2-CF, 4-keto | Protein degrader synthesis |
Future Research Directions
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Biological Screening: Systematic evaluation of affinity for neurological targets such as GABA receptors.
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Stereochemical Optimization: Development of asymmetric synthesis routes to isolate enantiomers with superior efficacy.
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Green Chemistry: Expanding biocatalytic methodologies to reduce environmental impact.
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Toxicological Profiling: In vitro and in vivo studies to establish safety thresholds.
The integration of computational modeling and high-throughput screening could accelerate the identification of derivative compounds with enhanced therapeutic indices.
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